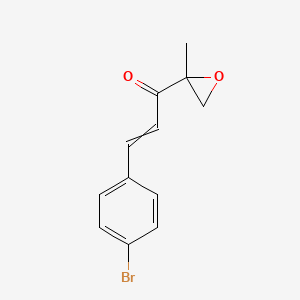![molecular formula C36H46Cl2NO3PSi2 B14408479 N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine CAS No. 82475-53-4](/img/structure/B14408479.png)
N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine is a complex organophosphorus compound It is characterized by its unique structure, which includes both silyl and phosphoryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine typically involves multiple steps. The process begins with the preparation of the silyl and phosphoryl precursors, followed by their coupling under controlled conditions. Common reagents used in the synthesis include chlorinating agents and silylating agents. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. Continuous flow reactors and automated synthesis systems can be employed to achieve consistent production at a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphoryl group can participate in redox reactions.
Hydrolysis: The silyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the phosphorus atom .
Aplicaciones Científicas De Investigación
N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The silyl groups can also interact with biological membranes, affecting their properties .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl) hydrazide: Another organophosphorus compound with similar applications.
N-bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine: A closely related compound with slight structural variations.
Uniqueness
This compound is unique due to its combination of silyl and phosphoryl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications .
Propiedades
Número CAS |
82475-53-4 |
|---|---|
Fórmula molecular |
C36H46Cl2NO3PSi2 |
Peso molecular |
698.8 g/mol |
Nombre IUPAC |
N-bis[[tert-butyl(diphenyl)silyl]oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C36H46Cl2NO3PSi2/c1-35(2,3)44(31-19-11-7-12-20-31,32-21-13-8-14-22-32)41-43(40,39(29-27-37)30-28-38)42-45(36(4,5)6,33-23-15-9-16-24-33)34-25-17-10-18-26-34/h7-26H,27-30H2,1-6H3 |
Clave InChI |
SNYJACOBHHHYHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OP(=O)(N(CCCl)CCCl)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


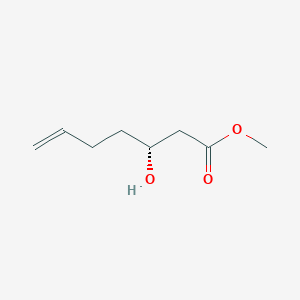
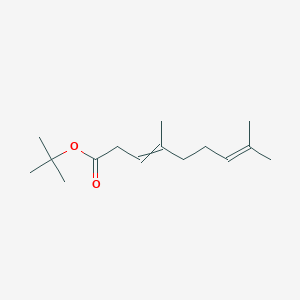
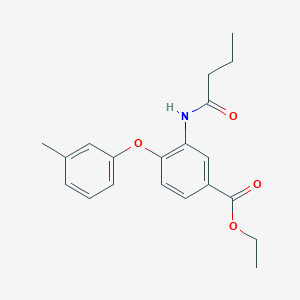
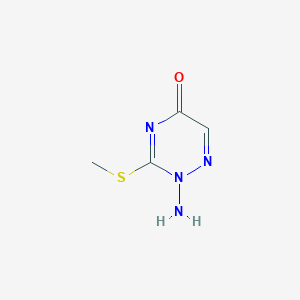
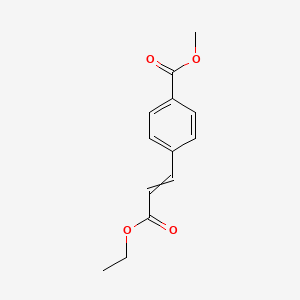
![Bicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14408441.png)
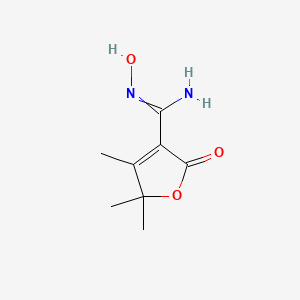
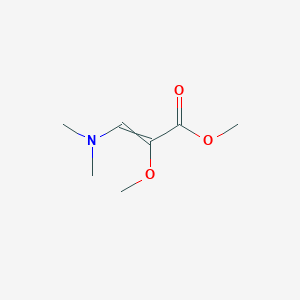
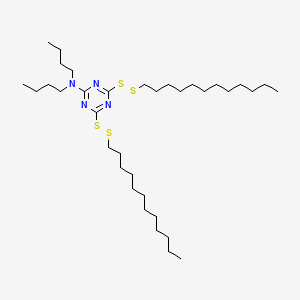
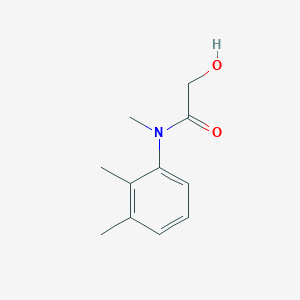
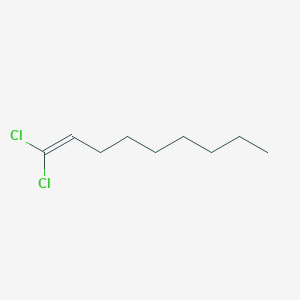
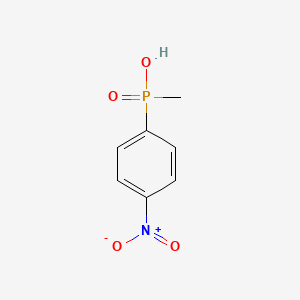
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
